![molecular formula C28H16N2O7 B5975981 5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Oxybisphenoxazine (OBP), and it is a fluorescent dye that can be used for imaging and detection purposes. In
Wirkmechanismus
OBP works by binding to specific molecules or cells in a sample and emitting fluorescence when excited by light. The exact mechanism of action of OBP is not fully understood, but it is believed to be related to the chemical structure of the compound. OBP has a planar structure that allows it to bind to specific molecules or cells through pi-pi interactions.
Biochemical and Physiological Effects:
OBP has been shown to be non-toxic and non-cytotoxic in vitro and in vivo studies. It has been used in various biological systems without affecting their normal physiological functions. OBP has been shown to accumulate in cancer cells, making it a potential tool for cancer diagnosis and treatment.
Vorteile Und Einschränkungen Für Laborexperimente
OBP has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. It can be used in various biological systems without affecting their normal physiological functions. OBP is also relatively inexpensive compared to other fluorescent dyes. However, OBP has some limitations. It has a low quantum yield, which means that it emits relatively low fluorescence compared to other fluorescent dyes. OBP is also sensitive to pH changes, which can affect its fluorescence properties.
Zukünftige Richtungen
OBP has several potential future directions in scientific research. It can be further optimized to improve its fluorescence properties, making it a more efficient imaging and detection tool. OBP can also be used in combination with other fluorescent dyes to improve its specificity and sensitivity. OBP can be used in various fields such as medicine, biology, and chemistry, making it a versatile tool for scientific research. Further studies can be conducted to explore the potential applications of OBP in cancer diagnosis and treatment, drug discovery, and environmental monitoring.
In conclusion, OBP is a unique and versatile fluorescent dye that has gained significant attention in scientific research. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP has several advantages for lab experiments, but it also has some limitations. Further studies can be conducted to explore the potential applications of OBP in various fields, making it a promising tool for scientific research.
Synthesemethoden
OBP can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with phthalic anhydride to form 2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with phthalic anhydride and sodium acetate to form the final product, OBP. The synthesis of OBP is relatively simple and can be achieved through standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
OBP has been extensively used in scientific research due to its unique fluorescent properties. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP can be used to detect the presence of specific molecules or cells in a sample. It has been used to detect cancer cells, bacteria, and viruses in biological samples. OBP has also been used to study the mechanism of action of drugs and other compounds.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-5-[2-(2-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O7/c31-23-7-3-1-5-21(23)29-25(33)17-11-9-15(13-19(17)27(29)35)37-16-10-12-18-20(14-16)28(36)30(26(18)34)22-6-2-4-8-24(22)32/h1-14,31-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORRHGDLFDXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.